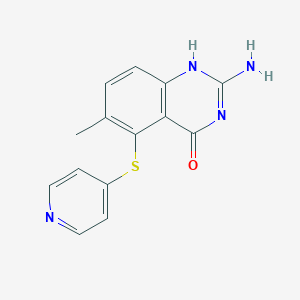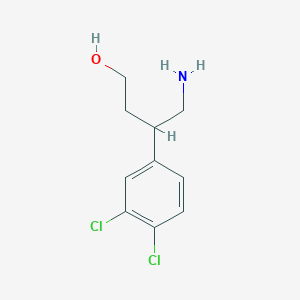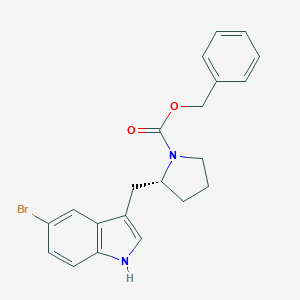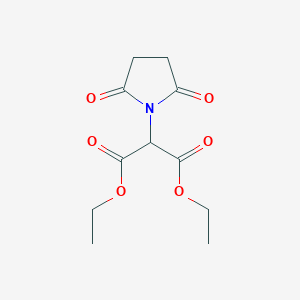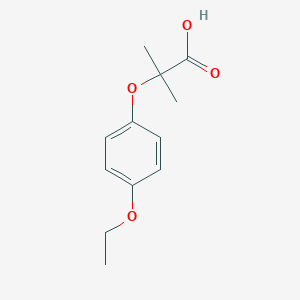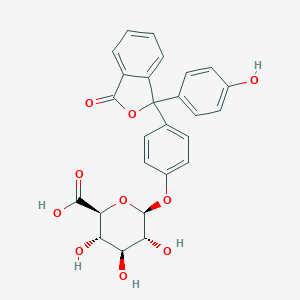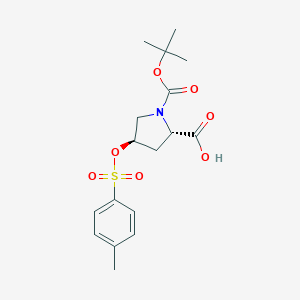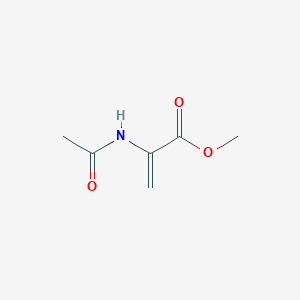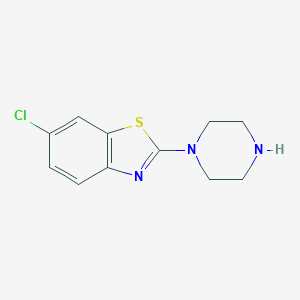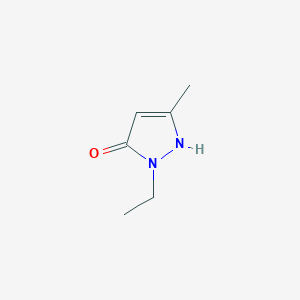
2-ethyl-5-methyl-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-5-methyl-1H-pyrazol-3-one, commonly known as EMP, is a pyrazolone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMP is a heterocyclic compound that contains a pyrazolone ring, which makes it an essential building block for the synthesis of many other compounds.
Scientific Research Applications
EMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, EMP has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an anticancer agent. In agriculture, EMP has been used as a plant growth regulator to enhance crop yield and quality. In industry, EMP has been used as a corrosion inhibitor and as a dye intermediate.
Mechanism Of Action
The mechanism of action of EMP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. EMP has also been shown to inhibit the activity of cyclooxygenase, an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins.
Biochemical And Physiological Effects
EMP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to possess antioxidant properties and to protect against oxidative stress. EMP has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. EMP has also been shown to enhance plant growth and to improve crop yield and quality.
Advantages And Limitations For Lab Experiments
EMP has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, EMP has some limitations. It is toxic and must be handled with care. It is also relatively insoluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on EMP. One area of research is the development of new synthetic methods for EMP and its derivatives. Another area of research is the investigation of the pharmacological properties of EMP and its potential use as an anticancer agent. Additionally, research could focus on the use of EMP as a plant growth regulator and its potential use in sustainable agriculture. Finally, research could explore the use of EMP as a corrosion inhibitor and its potential use in industry.
Conclusion
In conclusion, EMP is a pyrazolone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMP has been investigated for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as an anticancer agent, plant growth regulator, and corrosion inhibitor. While there are limitations to the use of EMP in lab experiments, it remains a promising compound for further research.
Synthesis Methods
EMP can be synthesized by the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl ethyl ketone in the presence of acetic acid, which acts as a catalyst. The reaction proceeds via the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-amino-2-ethyl-5-methylpyrazole. This intermediate then undergoes cyclization with methyl ethyl ketone to form EMP.
properties
CAS RN |
141762-99-4 |
|---|---|
Product Name |
2-ethyl-5-methyl-1H-pyrazol-3-one |
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h4,7H,3H2,1-2H3 |
InChI Key |
KHITYTBPJJMQJQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C=C(N1)C |
Canonical SMILES |
CCN1C(=O)C=C(N1)C |
synonyms |
3H-Pyrazol-3-one,2-ethyl-1,2-dihydro-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)
